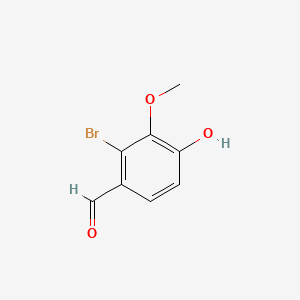

4-Hydroxy-m-anisaldehyde, bromo derivative

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89984-24-7 |

|---|---|

Molecular Formula |

C8H7BrO3 |

Molecular Weight |

231.04 g/mol |

IUPAC Name |

2-bromo-4-hydroxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 |

InChI Key |

YDONHJQIDPMMJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Br)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Halogenation Approaches for 4-Hydroxy-m-anisaldehyde, Bromo Derivative Synthesis

Direct halogenation stands as the most common and efficient strategy for synthesizing 5-bromovanillin (B1210037). This approach involves an electrophilic aromatic substitution reaction where an electrophilic bromine species replaces a hydrogen atom on the aromatic ring of vanillin (B372448).

The bromination of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is highly regioselective. The substitution pattern is governed by the directing effects of the functional groups already present on the benzene (B151609) ring: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and aldehyde (-CHO) groups. studypool.com The hydroxyl and methoxy groups are strong activating, ortho-para directors, while the aldehyde group is a deactivating, meta-director. studypool.comyoutube.com The powerful activating effect of the hydroxyl group primarily directs the incoming electrophile (bromine) to the position ortho to it, which is the C5 position. edubirdie.com This directive effect is reinforced by the aldehyde group, which directs meta to the same C5 position. studypool.com Consequently, the reaction yields 5-bromovanillin as the major product with high selectivity. edubirdie.comnvcc.edu

The choice of solvent is a critical parameter in the bromination of vanillin, influencing reaction rate, yield, and ease of product isolation. While regioselectivity for the 5-position is generally high across various solvents due to the strong directing effects of the substituents, the solvent system can affect reaction conditions. rsc.org Methanol (B129727) and glacial acetic acid are the most commonly employed solvents for this transformation. rsc.orglambdasyn.orgchemicalbook.com

In some procedures, bromine is generated in situ (within the reaction mixture) to avoid handling the highly toxic and volatile elemental bromine. youtube.comnvcc.edugaacademy.org These methods often use a mixture of reagents in solvents like glacial acetic acid or co-solvent systems involving water. nvcc.edusciencemadness.org For example, potassium bromate (B103136) and hydrobromic acid in acetic acid can be used to produce bromine in the reaction flask. studypool.comnvcc.edu Regardless of the solvent, the primary product remains 5-bromovanillin, underscoring the robust regioselectivity of the reaction.

Below is a table summarizing various solvent systems used in the synthesis of 5-bromovanillin.

| Precursor | Brominating Agent | Solvent | Temperature | Yield |

| Vanillin | Bromine | Methanol | 0-5 °C to Room Temp | 99% |

| Vanillin | Bromine | Glacial Acetic Acid | Room Temperature | High |

| Vanillin | Potassium Bromate / HBr | Glacial Acetic Acid | Room Temperature | Not specified |

| Vanillin | Bromine | Methanol | < 20 °C | High |

| Vanillin | Potassium Bromide / H2O2 / H2SO4 | Acetic Acid / Water | 15-20 °C | 80-92% |

This table is generated based on data from multiple sources. studypool.comnvcc.edursc.orgchemicalbook.comsciencemadness.org

Due to the electron-rich nature of the vanillin ring, which is highly activated towards electrophilic substitution by the hydroxyl and methoxy groups, strong Lewis acid catalysts such as FeBr3 are generally not required for bromination. nvcc.edursc.orgreddit.com The reaction proceeds efficiently without such catalysts.

Yield and efficiency optimization often focuses on the method of bromine delivery and temperature control. The use of in situ bromine generation is a key strategy for improving safety and efficiency. youtube.comgaacademy.org One common method involves the oxidation of a bromide salt. For instance, potassium bromide can be oxidized by hydrogen peroxide in the presence of an acid to generate bromine. sciencemadness.org Another established protocol uses a combination of potassium bromate (KBrO3) and hydrobromic acid (HBr) in a solvent like acetic acid to produce bromine. youtube.comnvcc.edu While not a catalyst in the traditional sense, aluminum bromide (AlBr3) has been mentioned as a catalyst in a specific method utilizing hydrobromic acid and potassium bromate. guidechem.com

The direct bromination of vanillin is exceptionally efficient and regioselective, consistently yielding the 5-bromo derivative as the major product. Consequently, more complex, multi-step synthetic strategies involving the protection of functional groups followed by bromination and deprotection are generally not necessary for this specific transformation and are not commonly reported in the literature.

Controlling the reaction temperature is crucial for achieving high yields and purity in the synthesis of 5-bromovanillin. Low-temperature protocols are widely recommended to minimize the formation of side products, such as di-brominated species, and to prevent the creation of colored impurities. sciencemadness.org Many procedures specify maintaining the temperature between 0 °C and 5 °C, often through the use of an ice bath, especially during the addition of the brominating agent. lambdasyn.orgchemicalbook.comblogspot.com It is often critical to keep the reaction temperature below 20-25 °C to ensure a high yield of a clean product. sciencemadness.org Exceeding this temperature range can lead to a deteriorated yield and a dark, contaminated product. sciencemadness.org

The following table details examples of low-temperature conditions for the bromination of vanillin.

| Precursor | Reactants | Solvent | Temperature Control | Reported Yield |

| Vanillin | Vanillin, Bromine | Methanol | Cooled in an ice-salt bath during bromine addition | 97% |

| Vanillin | Vanillin, Bromine | Methanol | Cooled to 0 °C, temperature kept below 20 °C during addition | High |

| Vanillin | Vanillin, Bromine | Methanol | Cooled to 0-5 °C during bromine addition | 99% |

| Vanillin | Vanillin, KBr, H2SO4, H2O2 | Methanol/Water | Cooled, temperature maintained below 25 °C | ~90% |

This table is generated based on data from multiple sources. lambdasyn.orgchemicalbook.comsciencemadness.orgblogspot.com

Stepwise Bromination and Functional Group Transformations

Indirect Synthetic Pathways for Bromine Incorporation

Indirect methods for introducing a bromine atom onto the aromatic ring often involve starting with a pre-brominated precursor and then forming the aldehyde functionality, or by using specific halogenating agents that offer greater control over the substitution pattern.

One effective indirect pathway involves the oxidation of a brominated cresol. A notable example is the synthesis of 3-bromo-4-hydroxy benzaldehyde, an isomer of the target compound, which demonstrates the viability of this strategy. The process starts with 2-bromo-4-methylphenol, a brominated cresol derivative. google.com This precursor is subjected to an oxidation reaction where the methyl group is converted into an aldehyde.

The reaction is typically carried out in the presence of catalysts, an alkali, and solvents, with oxygen or oxygen-enriched air bubbled through the mixture. google.com This method transforms the methyl group into a formyl group, yielding the desired benzaldehyde derivative. The key steps involve the formation of a phenolate salt, oxidation, and subsequent acidification to yield the final product. google.com

Table 1: Representative Reaction Conditions for Oxidation of Brominated Cresol

| Reactant | Catalyst | Promoter | Base | Solvent | Oxidant | Reaction Time (hours) |

|---|---|---|---|---|---|---|

| 2-bromo-4-methylphenol | Cobalt Salt | Manganite | Solid Alkali | Alcohol | Oxygen/Oxygen-enriched air | 4 - 12 |

Data sourced from patent information describing the synthesis of an isomeric bromohydroxybenzaldehyde. google.com

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to an aromatic ring. wikipedia.orgmasterorganicchemistry.com For a substrate like 4-hydroxy-m-anisaldehyde (isovanillin), the hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing. The aldehyde group (-CHO) is a deactivating group and is meta-directing. The position of bromine incorporation will be dictated by the powerful directing effects of the hydroxyl and methoxy groups.

While molecular bromine (Br2) can be used with a Lewis acid catalyst (e.g., FeBr3), alternative halogenating agents can offer milder conditions and different selectivity. wikipedia.orgyoutube.com A general procedure for the bromination of phenol derivatives involves using reagents like hydrogen bromide in the presence of an oxidizing agent. chemicalbook.com For instance, a solution of the phenol in a solvent like acetonitrile (B52724) can be treated with HBr and an oxidant such as 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane to achieve bromination at room temperature. chemicalbook.com Such methods can be adapted to control the position of bromination on the anisaldehyde ring.

Multicomponent Reaction Strategies for Analogues and Derivatives

The functional groups on 2-bromo-4-hydroxy-3-methoxybenzaldehyde make it an excellent candidate for multicomponent reactions (MCRs), which are one-pot reactions involving three or more starting materials to form a complex product that incorporates most of the atoms of the reactants. nih.govresearchgate.net These reactions are highly efficient for generating libraries of structurally diverse analogues. A Biginelli-like MCR of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde (an isomer of the target compound) has been shown to produce complex heterocyclic products like triazolopyrimidin-7-ol derivatives. semanticscholar.org This demonstrates the potential of the bromo-hydroxy-methoxybenzaldehyde scaffold to participate in MCRs to rapidly build molecular complexity. semanticscholar.org

The phenolic hydroxyl group of the title compound can be readily converted into an ether via the Williamson ether synthesis. This classic reaction proceeds through an SN2 mechanism where an alkoxide, formed by deprotonating the phenol with a base, acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com This reaction is versatile for creating a wide range of ether derivatives. masterorganicchemistry.comorganic-chemistry.org

For example, derivatives of 4-hydroxybenzaldehyde have been synthesized by reacting them with various phenacyl bromides or bromoalkanes in the presence of a base like triethylamine or potassium carbonate. orientjchem.orgukm.my This strategy can be directly applied to 2-bromo-4-hydroxy-3-methoxybenzaldehyde to synthesize derivatives with modified ether linkages, which can significantly alter the molecule's properties.

Table 2: Examples of Williamson Ether Synthesis on Hydroxybenzaldehydes

| Hydroxybenzaldehyde Derivative | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-hydroxy 3-methoxy benzaldehyde | 4′-bromo phenacyl bromide | Triethylamine | Ethanol | 4-(4'-bromo)-phenacyloxy 3-methoxy benzaldehyde |

| 4-hydroxybenzaldehyde | Bromopropane | Potassium Carbonate | DMF | 4-propoxybenzaldehyde |

Data adapted from syntheses of related compounds. orientjchem.orgukm.my

The aldehyde functional group is a key site for derivatization, most commonly through the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde with a primary amine. researchgate.net Schiff bases derived from aromatic aldehydes are generally stable due to conjugation. ukm.my

This reaction is widely used to synthesize ligands for metal complexes and molecules with diverse biological activities. ajol.infonih.gov The synthesis is typically a straightforward procedure, often involving refluxing the aldehyde and amine in a solvent like ethanol. ajol.infonih.gov The 2-bromo-4-hydroxy-3-methoxybenzaldehyde can be reacted with a vast array of primary amines (e.g., substituted anilines, alkylamines) to produce a corresponding library of Schiff base derivatives, each with unique structural and electronic properties. researchgate.net

The functionalized aromatic ring of 2-bromo-4-hydroxy-3-methoxybenzaldehyde serves as a valuable starting point for the asymmetric synthesis of more complex, chiral molecules. While direct asymmetric reactions on the aldehyde are common, the aryl bromide component also offers a handle for sophisticated cross-coupling reactions.

Modern catalytic methods enable the enantioselective synthesis of complex structures. For instance, sequential palladium and copper catalysis has been used to synthesize chiral β-alkynyl carbonyl derivatives. nih.gov Similarly, copper-catalyzed borylative coupling reactions can create enantioenriched α-branched allenes. rsc.org The bromo- and aldehyde functionalities on the title compound could be sequentially or orthogonally manipulated in such catalytic cycles to build stereocenters and construct complex molecular frameworks, demonstrating its utility in advanced organic synthesis. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the characteristic bonds and functional moieties within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-bromo-4-hydroxy-3-methoxybenzaldehyde, the spectrum is characterized by several key absorption bands.

The presence of a hydroxyl group (-OH) is confirmed by a broad absorption band typically observed in the 3100-3400 cm⁻¹ region. The aldehydic C-H stretch appears as a distinct, though weaker, pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹. One of the most prominent features is the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde, which is expected in the 1670-1690 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy (B1213986) ether and the phenolic hydroxyl group are found in the 1030-1260 cm⁻¹ range. Finally, the stretching vibration of the carbon-bromine (C-Br) bond, a key diagnostic feature, is anticipated at lower wavenumbers, typically between 500 and 700 cm⁻¹. For the related isomer, 5-bromovanillin (B1210037), a C-Br stretch has been reported at 678 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Diagnostic Peaks for 2-bromo-4-hydroxy-3-methoxybenzaldehyde

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3100 - 3400 (broad) |

| Aldehyde | C-H stretch | ~2850 and ~2750 |

| Aldehyde Carbonyl | C=O stretch | 1670 - 1690 (strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methoxy/Phenol | C-O stretch | 1030 - 1260 |

| Aryl Halide | C-Br stretch | 500 - 700 |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for detecting non-polar, symmetric vibrations.

For 2-bromo-4-hydroxy-3-methoxybenzaldehyde, a Raman spectrum would provide a valuable molecular fingerprint. The symmetric "breathing" mode of the benzene (B151609) ring, often weak in FTIR, would be expected to produce a strong signal in the Raman spectrum. The C-Br bond, being a heavy atom bond, also typically yields a characteristic and easily identifiable Raman signal. This technique is therefore highly useful for confirming the presence and substitution pattern of the halogen on the aromatic ring. While specific experimental data for the 2-bromo isomer is not widely published, spectral data is available for the related isomer 5-bromovanillin, which can serve as a comparative reference. nih.gov

Table 2: Predicted Raman Active Modes for 2-bromo-4-hydroxy-3-methoxybenzaldehyde

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 | Often strong in Raman |

| Aromatic Ring | C=C stretch | 1550 - 1600 | Strong |

| Aldehyde | C=O stretch | 1670 - 1690 | Moderately active |

| Aryl Halide | C-Br stretch | 500 - 700 | Strong, diagnostic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including proton and carbon environments, and their connectivity.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-bromo-4-hydroxy-3-methoxybenzaldehyde, the spectrum is expected to show four distinct signals corresponding to the aldehyde, aromatic, methoxy, and hydroxyl protons.

The aldehyde proton (-CHO) is highly deshielded and appears as a singlet far downfield, typically between δ 9.8 and 10.0 ppm. The methoxy group (-OCH₃) protons also appear as a sharp singlet, usually around δ 3.9 ppm. The phenolic hydroxyl (-OH) proton signal is a singlet that can be broad and its chemical shift is variable (δ 5-8 ppm) depending on solvent and concentration. The aromatic region is most informative for confirming the substitution pattern. There are two aromatic protons, H-5 and H-6, which are adjacent (ortho) to each other. They will split each other into doublets with a coupling constant (J) of approximately 8-9 Hz. H-6, being ortho to the electron-withdrawing aldehyde group, is expected to be more downfield than H-5.

Table 3: Predicted ¹H NMR Data for 2-bromo-4-hydroxy-3-methoxybenzaldehyde

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| -CHO | 9.8 - 10.0 | Singlet (s) | N/A |

| H-6 | 7.4 - 7.6 | Doublet (d) | ~8-9 Hz |

| H-5 | 6.9 - 7.1 | Doublet (d) | ~8-9 Hz |

| -OH | 5.0 - 8.0 | Singlet (s), broad | N/A |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. For 2-bromo-4-hydroxy-3-methoxybenzaldehyde, eight distinct signals are expected.

The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190 ppm. researchgate.netlibretexts.org The six aromatic carbons appear in the δ 110-160 ppm range. The chemical shifts are influenced by the attached substituents. C-4 (attached to -OH) and C-3 (attached to -OCH₃) will be downfield. C-2, directly bonded to the electronegative bromine atom, will also have its chemical shift significantly affected. C-1, the carbon to which the aldehyde is attached, will also be in this region. The aromatic carbons with attached protons, C-5 and C-6, will appear in the more upfield portion of the aromatic region. The methoxy carbon (-OCH₃) gives a characteristic signal around δ 56 ppm. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for 2-bromo-4-hydroxy-3-methoxybenzaldehyde

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-4 (-OH) | 148 - 152 |

| C-3 (-OCH₃) | 145 - 150 |

| C-1 | 128 - 132 |

| C-6 | 125 - 129 |

| C-5 | 115 - 120 |

| C-2 (-Br) | 110 - 115 |

| -OCH₃ | 55 - 60 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the complex structure by revealing through-bond and through-space correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). columbia.edu An HSQC spectrum would show a cross-peak connecting the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methoxy proton signal to the methoxy carbon signal. This allows for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.org These correlations are critical for piecing together the molecular skeleton, especially for connecting quaternary (non-protonated) carbons to the rest of the structure. The expected key HMBC correlations for 2-bromo-4-hydroxy-3-methoxybenzaldehyde are detailed in the table below.

Table 5: Predicted Key HMBC Correlations for 2-bromo-4-hydroxy-3-methoxybenzaldehyde

| Proton (¹H) | Correlated Carbons (¹³C) | Type of Correlation |

| -CHO | C-1, C-2, C-6 | ²J_CH, ³J_CH, ³J_CH |

| H-5 | C-1, C-3, C-4, C-6 | ³J_CH, ³J_CH, ²J_CH, ²J_CH |

| H-6 | C-1, C-2, C-4, C-5 | ²J_CH, ³J_CH, ³J_CH, ²J_CH |

| -OCH₃ | C-3 | ³J_CH |

The observation of a correlation between the methoxy protons and C-3, and correlations from the aldehyde proton to C-1 and C-2/C-6, combined with the correlations from H-5 and H-6, would provide unequivocal proof of the proposed 2-bromo-4-hydroxy-3-methoxybenzaldehyde structure.

Advanced Two-Dimensional NMR Techniques for Structural Connectivity and Stereochemistry

Correlation Spectroscopy (COSY)

Correlation Spectroscopy (COSY) is a powerful 2D NMR technique used to identify protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR chemical shift range. The diagonal of the spectrum shows the standard 1D ¹H NMR spectrum, while the off-diagonal cross-peaks indicate correlations between coupled protons.

Heteronuclear Multiple-Bond Correlation (HMBC) Spectroscopy

Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy is a 2D NMR technique that reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connections between different functional groups across quaternary carbons.

Heteronuclear Single-Quantum Coherence (HSQC) Spectroscopy

Heteronuclear Single-Quantum Coherence (HSQC) spectroscopy is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to carbon atoms. Each peak in an HSQC spectrum corresponds to a C-H bond, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift.

For 5-bromo-4-hydroxy-3-methoxybenzaldehyde, an HSQC spectrum would show distinct peaks for each protonated carbon. This includes correlations for the two aromatic C-H bonds, the aldehydic C-H bond, and the methoxy C-H bonds. This technique allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. A study on the depolymerization of lignin (B12514952) mentions the use of HSQC for confirming the cleavage of β-O-4 linkages in the process of generating vanillin (B372448), highlighting the utility of this technique in analyzing related structures. researchgate.net However, detailed experimental HSQC spectra specifically for 5-bromo-4-hydroxy-3-methoxybenzaldehyde are not available in the reviewed literature.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences of a molecule.

In the case of 5-bromo-4-hydroxy-3-methoxybenzaldehyde, a NOESY experiment would reveal spatial proximities between different protons. For example, it could show correlations between the aldehydic proton and the adjacent aromatic proton, as well as between the methoxy protons and their neighboring aromatic proton. This information helps to confirm the planar structure and the relative orientation of the substituents. While the application of NOESY is well-documented for structural analysis, specific experimental NOESY data for this compound is not present in the surveyed scientific literature. libretexts.orgyoutube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

The EI-MS of 5-bromo-4-hydroxy-3-methoxybenzaldehyde shows a characteristic pair of molecular ion peaks at m/z 230 and 232, with a relative abundance ratio of approximately 1:1. researchgate.net This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. researchgate.net The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

Table 1: EI-MS Data for 5-Bromo-4-hydroxy-3-methoxybenzaldehyde

| m/z | Relative Abundance | Assignment |

|---|---|---|

| 232 | ~50% | [M+2]⁺ (with ⁸¹Br) |

| 230 | ~50% | [M]⁺ (with ⁷⁹Br) |

| 229 | Variable | [M-H]⁺ |

| 201 | Variable | [M-CHO]⁺ |

Data derived from published mass spectra. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of neutral atoms. This method is particularly useful for analyzing polar and thermally labile compounds as it typically produces an abundant molecular ion or protonated molecular ion with minimal fragmentation.

For 5-bromo-4-hydroxy-3-methoxybenzaldehyde, a FAB-MS analysis would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 231 and 233, again reflecting the isotopic distribution of bromine. This technique would be valuable in confirming the molecular weight of the compound with reduced fragmentation compared to EI-MS. Despite its utility, specific experimental FAB-MS data for 5-bromo-4-hydroxy-3-methoxybenzaldehyde was not found in the reviewed scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar compounds like 5-bromo-4-hydroxy-3-methoxybenzaldehyde. The analysis provides the mass-to-charge ratio (m/z) of ions formed in the gas phase, allowing for the confirmation of the molecular formula. Given its phenolic hydroxyl group and aldehyde functionality, the compound can be ionized in both positive and negative modes.

In positive ion mode ([M+H]⁺), a proton adduct is formed, while in negative ion mode ([M-H]⁻), the phenolic proton is abstracted. The presence of bromine is unequivocally identified by a characteristic isotopic pattern, where two peaks of nearly equal intensity appear, separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. While full experimental spectra are not widely published, analysis of its derivatives confirms this pattern researchgate.net. The expected m/z values for the primary ionic species are detailed in the table below.

Table 1: Predicted ESI-MS Data for 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (C₈H₇BrO₃)

| Ion Species | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|

| [M]⁺ | 230.958 | 232.956 |

| [M+H]⁺ | 231.966 | 233.964 |

| [M-H]⁻ | 229.950 | 231.948 |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive method for assessing the purity and confirming the identity of 5-bromo-4-hydroxy-3-methoxybenzaldehyde. In this technique, the sample is vaporized and separated on a capillary column before entering the mass spectrometer for ionization and detection.

Research has shown that the analysis of 5-bromovanillin by GC-MS yields a single, sharp peak, indicating a high degree of purity. nih.govresearchgate.net The retention time is a characteristic property under specific chromatographic conditions; a reported analysis showed a retention time of 19.04 minutes. researchgate.net Following separation, the compound is subjected to Electron Ionization (EI), causing fragmentation. The resulting mass spectrum provides a molecular fingerprint. The most critical feature in the mass spectrum of this compound is the molecular ion (M⁺) peak, which appears as a doublet at m/z 230 and m/z 232, with a relative abundance ratio of approximately 1:1. researchgate.net This doublet is the hallmark of a molecule containing a single bromine atom and confirms its molecular weight. researchgate.net

Table 2: GC-MS Data for 5-Bromo-4-hydroxy-3-methoxybenzaldehyde

| Parameter | Observation | Significance |

|---|---|---|

| Retention Time (t_R) | 19.04 min | Purity assessment |

| Molecular Ion (M⁺) | m/z 230 / 232 (1:1 ratio) | Confirms MW and presence of one Br atom researchgate.net |

| Major Fragments | m/z 215/217 ([M-CH₃]⁺), m/z 202/204 ([M-CO]⁺), m/z 123 ([M-Br-CO]⁺) | Structural confirmation |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 5-bromo-4-hydroxy-3-methoxybenzaldehyde, this analysis reveals the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. The crystallographic data for 5-bromovanillin is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 267845. nih.gov

The analysis confirms the planarity of the benzene ring and the positions of the substituents. The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds involving the phenolic hydroxyl and aldehyde carbonyl groups, which dictate the supramolecular assembly. While the specific data for CCDC 267845 is not presented here, the table below shows representative crystallographic data for a closely related brominated salicylaldehyde (B1680747) derivative to illustrate the typical parameters obtained from an SCXRD study. nih.gov

Table 3: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇BrO₃ |

| Formula Weight | 231.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2009 |

| b (Å) | 8.3544 |

| c (Å) | 13.9179 |

| β (˚) | 104.980 |

| Volume (ų) | 1370.4 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: Data presented is illustrative for a related structure to demonstrate typical SCXRD output. nih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. mdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii sum, while blue regions represent weaker or more distant interactions. mdpi.com

For 5-bromo-4-hydroxy-3-methoxybenzaldehyde, the primary interactions governing the crystal packing are expected to be strong O-H···O hydrogen bonds between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. In addition to these, weaker C-H···O and bromine-related contacts (such as C-H···Br or Br···O) are anticipated.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~35-45% | Represents the large proportion of hydrogen atoms on the molecular surface. nih.govnih.gov |

| O···H / H···O | ~15-25% | Primarily indicates strong O-H···O hydrogen bonding and weaker C-H···O interactions. nih.gov |

| Br···H / H···Br | ~10-15% | Highlights the role of the bromine atom in directing crystal packing through halogen-hydrogen bonds. nih.govnih.gov |

| C···H / H···C | ~5-10% | Relates to general van der Waals forces and weak C-H···π interactions. rsc.org |

| C···C | ~3-6% | Suggests the presence of π-π stacking interactions between aromatic rings. imist.ma |

Note: Percentages are representative, based on analyses of structurally similar brominated aromatic compounds.

Energy Framework Calculations for Supramolecular Architecture

Energy framework analysis is a computational method that provides quantitative insight into the strength and nature of the packing forces within a crystal. Using software like CrystalExplorer, the interaction energies between pairs of molecules in the crystal lattice are calculated and decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comnih.gov These energies are then visualized as a framework of cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. crystalexplorer.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic properties of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing moderately sized organic molecules like the bromo-derivative of 4-hydroxy-m-anisaldehyde. DFT calculations are employed to determine the ground-state electronic structure, which in turn allows for the prediction of a wide range of molecular properties and reactivity patterns. scribd.com Theoretical studies on related hydrazone ligands synthesized from 5-bromovanillin (B1210037) confirm that DFT is a standard method for evaluating their structural and electronic characteristics. researchgate.net

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using quantum chemical methods, researchers can calculate the potential energy of various molecular conformations to identify the lowest energy structure. For molecules derived from 5-bromovanillin, computational studies have successfully searched the conformational space and optimized geometries, both in the gas phase and including solvent effects, to understand their structural characteristics. science.gov

This process involves systematically altering bond lengths, bond angles, and dihedral angles to find the arrangement that corresponds to a minimum on the potential energy surface. The resulting optimized geometry is crucial as it serves as the basis for all subsequent property calculations, ensuring they are relevant to the most stable form of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following values are for illustrative purposes to demonstrate typical output and are not actual calculated data for 5-bromovanillin.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.895 | ||

| C=O | 1.220 | ||

| O-H | 0.965 | ||

| C-C-C (ring) | 120.1 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). The energy of the LUMO (ELUMO) is related to the electron affinity and its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations are routinely used to compute these orbital energies and visualize their electron density distributions. nih.gov

Table 2: Illustrative Frontier Orbital Energies (Note: The following values are for illustrative purposes to demonstrate typical output and are not actual calculated data for 5-bromovanillin.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.98 |

The chemical potential (μ) measures the tendency of electrons to escape from a system. It is the negative of electronegativity and can be approximated from the energies of the frontier orbitals. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Formula: μ ≈ (EHOMO + ELUMO) / 2

Chemical hardness (η) represents the resistance of a molecule to change its electron configuration. It is a measure of the molecule's stability and reactivity; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Chemical softness (S) is the reciprocal of hardness and describes the molecule's polarizability.

Formula (Hardness): η ≈ (ELUMO - EHOMO) / 2

Formula (Softness): S = 1 / η

The global electrophilicity index (ω) provides a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It quantifies the molecule's character as an electrophile (electron acceptor). A higher electrophilicity index points to a greater capacity to act as an electrophile.

Formula: ω = μ² / (2η)

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding reaction mechanisms, such as in the study of corrosion inhibitors or the synthesis of bioactive compounds. science.gov

Table 3: Illustrative Global Reactivity Descriptors (Note: The following values are calculated from the illustrative HOMO/LUMO energies in Table 2 and are not actual published data for 5-bromovanillin.)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.065 |

| Chemical Hardness (η) | 2.085 |

| Chemical Softness (S) | 0.480 |

Global and Local Reactivity Descriptors Derived from DFT

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are essential descriptors in conceptual DFT, used to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. unipd.itresearchgate.net The function ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates its propensity to donate an electron (electrophilic attack). scribd.com

While specific Fukui function values for 5-bromovanillin are not detailed in the available literature, analyses of its derivatives and similar structures allow for a robust prediction of its reactive sites. science.govscience.gov The oxygen atoms of the hydroxyl and carbonyl groups, being highly electronegative, are expected to be the primary sites for electrophilic attack. Conversely, the carbonyl carbon and specific carbons on the aromatic ring are anticipated to be susceptible to nucleophilic attack.

Table 1: Predicted Fukui Reactivity Sites in 5-Bromovanillin

| Atomic Site | Predicted ƒ- Reactivity (Electrophilic Attack) | Predicted ƒ+ Reactivity (Nucleophilic Attack) | Rationale |

|---|---|---|---|

| Hydroxyl Oxygen | High | Low | High electronegativity and lone pairs. |

| Carbonyl Oxygen | High | Low | High electronegativity and lone pairs. |

| Aldehyde Carbon | Low | High | Electron-deficient due to adjacent oxygen. |

| Aromatic Ring Carbons | Moderate | Moderate | Reactivity influenced by substituents. |

Note: This table represents predicted reactivity based on the chemical structure and findings from related compounds.

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution and Reactive Regions

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, where red regions indicate negative potential (electron-rich, nucleophilic) and blue regions signify positive potential (electron-poor, electrophilic).

For 5-bromovanillin, MESP analysis is expected to show deep red areas around the carbonyl and hydroxyl oxygen atoms, confirming them as the most significant sites for electrophilic attack. A region of high positive potential (blue) would be located around the aldehyde hydrogen and the carbonyl carbon, identifying them as electrophilic sites prone to attack by nucleophiles. The aromatic ring would display intermediate potentials, influenced by the electron-donating hydroxyl and methoxy (B1213986) groups and the electron-withdrawing bromo and aldehyde groups. Studies on derivatives of 5-bromovanillin confirm that MESP analysis is a valuable tool for identifying these reactive regions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, including lone pairs and bonds. science.gov It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance.

Table 2: Major Predicted NBO Interactions in 5-Bromovanillin

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of Hydroxyl | π* (C-C) of Ring | High | n → π* |

| LP (O) of Methoxy | π* (C-C) of Ring | High | n → π* |

| π (C-C) of Ring | π* (C=O) of Carbonyl | Moderate | π → π* |

Note: This table illustrates the expected intramolecular interactions and their qualitative strengths based on the analysis of similar compounds.

Topological Analyses for Bonding Characteristics and Non-Covalent Interactions (ELF, LOL, NCI, QTAIM, RDG)

A suite of topological analyses can be used to characterize the nature of chemical bonds and non-covalent interactions (NCIs). These methods include the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), the Non-Covalent Interaction (NCI) index, and the Reduced Density Gradient (RDG).

While a complete topological analysis of 5-bromovanillin is not available in the cited literature, studies on closely related molecules, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde, demonstrate the power of these techniques. researchgate.net

QTAIM would analyze the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points to classify interactions as covalent or closed-shell (e.g., ionic bonds, hydrogen bonds, van der Waals interactions).

ELF and LOL provide a visual representation of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs.

NCI and RDG analyses are particularly adept at visualizing weak non-covalent interactions. In 5-bromovanillin, this would reveal intramolecular hydrogen bonding between the hydroxyl group and the methoxy group, as well as potential van der Waals interactions involving the bromine atom.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-Vis spectra. researchgate.net

Prediction of UV-Vis Electronic Spectra and Absorption Maxima

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths (ƒ) of electronic transitions, which correspond to the peaks observed in an experimental UV-Vis spectrum. For 5-bromovanillin, the spectrum is expected to be dominated by transitions within the substituted aromatic system. Theoretical studies on hydrazone derivatives of 5-bromovanillin have successfully used TD-DFT to correlate calculated spectra with experimental measurements. science.gov The calculations typically predict several absorption bands in the UV region.

Table 3: Predicted Electronic Transitions and Absorption for 5-Bromovanillin

| Transition | Predicted λmax (nm) Range | Predicted Oscillator Strength (ƒ) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 300 - 350 | Moderate | HOMO → LUMO (π → π*) |

| S0 → S2 | 270 - 320 | Low | n → π* |

Note: The values are qualitative predictions based on typical results for substituted benzaldehydes and related derivatives.

Elucidation of Electronic Transitions and Excited States

TD-DFT allows for the detailed characterization of electronic transitions by identifying the molecular orbitals involved. For 5-bromovanillin, the principal transitions are expected to be of π → π* and n → π* character.

π → π transitions* involve the excitation of an electron from a bonding π orbital (associated with the aromatic ring and carbonyl group) to an antibonding π* orbital. These transitions are typically intense and are responsible for the main absorption bands. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally involved in the lowest energy π → π* transition.

n → π transitions* involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, to an antibonding π* orbital of the carbonyl group. These transitions are usually weaker than π → π* transitions and occur at longer wavelengths.

Analysis of the molecular orbitals would show the HOMO localized over the phenolic ring and hydroxyl group, while the LUMO would be concentrated on the carbonyl group and adjacent ring carbons, confirming the intramolecular charge transfer nature of the HOMO-LUMO transition. researchgate.net

Theoretical Studies on Tautomerism and Acidity

The structure of 4-Hydroxy-m-anisaldehyde, bromo derivative, featuring a hydroxyl group ortho or para to an aldehyde, makes it a subject of interest for studies on tautomerism and acidity.

Tautomerism:

Tautomerism in hydroxy-substituted aldehydes, particularly those with intramolecular hydrogen bonding capabilities, is a well-documented phenomenon. For derivatives of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), the enol form is generally the most stable. However, the presence of different substituents can influence the tautomeric equilibrium. In the case of Schiff base derivatives of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a compound structurally related to the title molecule, both enol-imine and keto-amine tautomers can coexist. researchgate.net

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in exploring these tautomeric landscapes. By calculating the optimized geometries and relative energies of different tautomers, researchers can predict their relative stabilities. For instance, in a study of a Schiff base derived from o-vanillin, DFT calculations were used to support crystallographic data showing the co-existence of two different tautomeric forms in the solid state, stabilized by strong intramolecular hydrogen bonds. researchgate.net The relative energy between tautomers can be influenced by the solvent environment, a factor that can also be modeled computationally. researchgate.net

Acidity (pKa):

The acidity of the phenolic hydroxyl group is a key characteristic, significantly modulated by the electronic effects of the substituents on the aromatic ring. The bromo group, being electron-withdrawing through its inductive effect (-I) and weakly deactivating, is expected to increase the acidity (lower the pKa value) compared to the non-brominated parent compound. Conversely, the methoxy group is generally electron-donating through resonance (+R), which would tend to decrease acidity. The position of these substituents relative to the hydroxyl group is critical in determining their net electronic influence.

Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. While a specific calculated pKa for this compound is not readily found, studies on related compounds like 3-acyl tetronic and tetramic acids demonstrate the utility of high-level ab initio and DFT methods in determining acidity. These compounds, which feature a methine carbon connected to three carbonyl groups, are shown to be strongly acidic with pKa values of 3.0 or less, a property well-captured by theoretical calculations. southampton.ac.uk For the bromo derivative of 4-hydroxy-m-anisaldehyde, a theoretical approach would involve calculating the deprotonation energies in both the gas phase and in a solvent continuum to estimate its pKa.

Investigation of Nonlinear Optical (NLO) Properties: Hyperpolarizability, Polarizability, and Dipole Moment

Organic molecules with extended π-conjugation and significant charge asymmetry, often arising from the interplay of electron-donating and electron-accepting groups, are prime candidates for materials with high nonlinear optical (NLO) activity. The title compound, with its hydroxyl and methoxy donor groups and an aldehyde acceptor group on a benzene (B151609) ring, fits this profile. The introduction of a bromine atom can further modulate these properties.

Computational chemistry, particularly DFT and second-order Møller-Plesset perturbation theory (MP2), is a cornerstone for the theoretical investigation of NLO properties. bath.ac.uk These methods allow for the calculation of the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a molecule's potential for NLO applications like second-harmonic generation.

Dipole Moment, Polarizability, and Hyperpolarizability:

The NLO response of a molecule is intimately linked to its electronic structure. The key parameters are defined as:

Polarizability (α): The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The measure of the nonlinear response of the molecule to an external electric field, critical for second-order NLO effects.

Theoretical studies on related molecules provide insight into the expected NLO properties. For instance, computational investigations on substituted anilines and N,N-dimethylanilines have shown that the first-order hyperpolarizability is significantly influenced by the strength of donor and acceptor groups, the nature of other substituents, and the length of the conjugation path. bath.ac.uk A study on 3-methoxy-4-hydroxy-benzaldehyde (vanillin) using the MP2 method highlighted the crucial role of the –OH donor and –CHO acceptor groups in determining the second-order polarizabilities. researchgate.net

The following table presents representative theoretical data for related molecules, illustrating the range of values that can be expected for substituted benzaldehydes. The calculations are typically performed using DFT methods, such as B3LYP, with a specified basis set.

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [esu] | First Hyperpolarizability (β) [esu] | Computational Method |

| DTS(FBTTh2)2-based Derivative (MSTD7) | Data not specified | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | DFT |

| Salicylaldehyde Thiosemicarbazone Derivative | Data not specified | Data not specified | 192.778–501.709 a.u. | DFT/M06/6-311G(d,p) |

Note: The values presented are for structurally related, but different, molecular systems to illustrate the application of computational methods. Direct theoretical data for this compound was not found in the cited literature. The conversion from atomic units (a.u.) to esu for β is approximately 1 a.u. = 8.6393 x 10⁻³³ esu. doi.org

The calculated hyperpolarizability (β) values for salicylaldehyde derivatives, which are significantly larger than that of a standard reference like urea, suggest their potential for NLO applications. doi.org For the bromo derivative of 4-hydroxy-m-anisaldehyde, the interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde and bromo groups would create a complex charge distribution, likely resulting in a notable dipole moment and hyperpolarizability.

Reactivity and Mechanistic Studies

Reaction Pathways Involving the Aldehyde and Hydroxyl Functionalities

The aldehyde and hydroxyl groups are the most reactive sites for many transformations, engaging in a variety of nucleophilic additions, acid-base reactions, and condensations.

The carbonyl group in 5-bromovanillin (B1210037) is electrophilic, making it susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes and ketones, leading to the formation of a new single bond at the carbonyl carbon as the carbon-oxygen double bond is broken. wikipedia.orgncert.nic.in The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

A variety of nucleophiles can add to the carbonyl group, including hydrides, organometallic reagents, and amines. wikipedia.org A classic example demonstrating the reactivity of the aldehyde functionality in 5-bromovanillin is its reaction with 2,4-dinitrophenylhydrazine. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by an elimination (dehydration) step, to form the corresponding 2,4-dinitrophenylhydrazone, which has been prepared and characterized with a melting point of 295.5-296°C. cdnsciencepub.com This type of reaction is useful for the characterization of aldehydes and ketones. ncert.nic.in

| Nucleophile | Reaction Type | Intermediate/Product | Significance |

|---|---|---|---|

| Hydrazine derivatives (e.g., 2,4-dinitrophenylhydrazine) | Addition-Elimination (Condensation) | Hydrazone | Characterization of carbonyl compounds ncert.nic.in |

| Alcohols (R-OH) | Acetal Formation | Hemiacetal, Acetal | Protection of the carbonyl group wikipedia.orglibretexts.org |

| Cyanide (CN⁻) | Cyanohydrin Formation | Cyanohydrin | Carbon chain extension libretexts.org |

| Grignard Reagents (R-MgX) | Grignard Reaction | Secondary Alcohol | Formation of new carbon-carbon bonds wikipedia.org |

The hydroxyl group attached to the aromatic ring is phenolic, rendering it weakly acidic. In the presence of a base, it can be deprotonated to form a phenolate anion. This anion is a potent nucleophile, with the negative charge delocalized over the oxygen atom and the aromatic ring. rsc.org The formation of the phenolate species enhances the nucleophilicity of the oxygen, allowing it to participate in reactions such as Williamson ether synthesis or esterification.

Studies on the nucleophilicity of various phenolate anions show they readily attack electrophilic centers like ester carbonyl carbons. rsc.org While specific studies detailing the nucleophilic role of the 5-bromovanillin phenolate are limited, its formation is a key step in reactions conducted under basic conditions. For instance, in the alkoxylation of 5-bromovanillin with sodium methoxide, the deprotonation of the phenolic hydroxyl group occurs readily. mdma.ch This intramolecular nucleophilic addition of a phenolate to other parts of a molecule is also a known reaction pathway. rsc.org

The aldehyde group of 5-bromovanillin readily undergoes condensation reactions with primary amines and other ammonia derivatives (H₂N-Z). ncert.nic.in These reactions, typically acid-catalyzed, involve nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then rapidly dehydrates to yield a product with a carbon-nitrogen double bond, known as an imine or Schiff base. ncert.nic.in

As previously mentioned, the reaction with 2,4-dinitrophenylhydrazine to form a hydrazone is a prime example of this reactivity. cdnsciencepub.com The parent compound, vanillin (B372448), is widely used to synthesize a variety of Schiff base derivatives, which suggests that 5-bromovanillin is a suitable substrate for similar transformations. researchgate.net Such derivatives are significant in coordination chemistry and have been investigated for various biological activities. For example, 5-bromo-2-hydroxy-3-methoxybenzaldehyde has been used to synthesize hydrazone derivatives for use as chromogenic reagents. sigmaaldrich.com

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring towards electrophilic substitution is governed by the combined influence of the attached substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), aldehyde (-CHO), and bromo (-Br) groups.

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring control the position of the incoming electrophile. makingmolecules.com This is known as the directing effect. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para- or meta-directors. pressbooks.publibretexts.org

The synthesis of 5-bromovanillin from vanillin is a classic example of these principles in action. mdma.chweebly.com Vanillin has three substituents: a strongly activating hydroxyl group, a strongly activating methoxy group, and a moderately deactivating aldehyde group. reddit.comchegg.com

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups due to resonance, where lone pairs on the oxygen atoms donate electron density to the ring. This donation primarily increases electron density at the ortho and para positions, making them strong ortho-, para-directors. pressbooks.publibretexts.org

Aldehyde (-CHO) Group: This is a deactivating group due to both induction and resonance, withdrawing electron density from the ring. It directs incoming electrophiles to the meta position. reddit.commnstate.edu

Bromo (-Br) Group: Halogens are a unique case. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pub

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. reddit.com In the bromination of vanillin, the hydroxyl group is the most powerful activator, and its directing effect dominates. The position para to the hydroxyl group (C5) is highly activated. This position is also ortho to the methoxy group, further enhancing its reactivity, and meta to the deactivating aldehyde group, which is consistent with the observed outcome. reddit.comchegg.com

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | C4 | Donating (Resonance) > Withdrawing (Inductive) | Strongly Activating | Ortho, Para |

| Methoxy (-OCH₃) | C3 | Donating (Resonance) > Withdrawing (Inductive) | Strongly Activating | Ortho, Para |

| Aldehyde (-CHO) | C1 | Withdrawing (Resonance and Inductive) | Moderately Deactivating | Meta |

| Bromo (-Br) | C5 | Withdrawing (Inductive) > Donating (Resonance) | Weakly Deactivating | Ortho, Para |

Regioselectivity in EAS is determined by a combination of electronic and steric factors. researchgate.netnih.gov The formation of 5-bromovanillin as the major product from the bromination of vanillin illustrates this interplay.

Electronic Influences: As discussed, the potent electron-donating effects of the hydroxyl and methoxy groups overwhelmingly direct the incoming electrophile (Br⁺) to the positions ortho and para to them. The C5 position is para to the -OH group and ortho to the -OCH₃ group, making it the most electronically enriched and reactive site. The C2 and C6 positions are also activated, but the directing effects converge most powerfully at C5. reddit.comchegg.com

Steric Influences: Steric hindrance can prevent an electrophile from attacking an otherwise electronically favorable position. rsc.org

The position at C2 is ortho to both the methoxy group and the aldehyde group, which could present some steric hindrance.

The position at C6 is ortho to the aldehyde group.

The position at C5 is relatively unhindered.

The combination of overwhelming electronic activation at the C5 position and a lack of significant steric hindrance makes it the preferred site of electrophilic attack, leading to the regiospecific formation of 5-bromovanillin. reddit.comchegg.com

Radical Reaction Mechanisms Involving the Compound

The presence of a phenolic hydroxyl group and an aldehyde function on the aromatic ring makes 4-Hydroxy-m-anisaldehyde, bromo derivative, susceptible to radical-mediated reactions. The electron-donating nature of the hydroxyl and methoxy groups can stabilize radical intermediates, influencing the pathways of these reactions.

Oxidative Generation of α-Carbonyl Radicals

The aldehyde group in this compound, can be a source of α-carbonyl radicals under oxidative conditions. This process typically involves the abstraction of the aldehydic hydrogen atom by a potent radical initiator.

Proposed Mechanism:

Initiation: A radical initiator (R•) abstracts the hydrogen atom from the aldehyde group, forming an α-carbonyl radical.

Propagation: This α-carbonyl radical can then participate in various subsequent reactions, such as addition to unsaturated bonds or reaction with molecular oxygen.

Studies on similar aromatic aldehydes suggest that the stability of the resulting α-carbonyl radical is influenced by the substituents on the aromatic ring. The electron-donating hydroxyl and methoxy groups, along with the electron-withdrawing bromine atom, would modulate the electron density at the radical center, thereby affecting its reactivity and lifetime.

Autoxidative Coupling Pathways and Intermediates

Phenolic compounds are known to undergo autoxidative coupling, a process that involves the formation of phenoxy radicals followed by their dimerization or polymerization. For this compound, this process is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group.

Proposed Pathway:

Phenoxy Radical Formation: An oxidizing agent or radical initiator abstracts the hydrogen atom from the -OH group, generating a resonance-stabilized phenoxy radical.

Radical Coupling: Two of these phenoxy radicals can then couple in various ways (C-C or C-O coupling) to form dimeric structures. The substitution pattern on the ring, including the bulky bromine atom, will sterically and electronically influence the preferred coupling positions.

Further Oxidation: The resulting dimers can be further oxidized to form quinonoid structures or undergo additional coupling reactions, leading to oligomeric or polymeric materials.

The intermediates in these pathways are highly reactive and often transient, making their direct observation challenging. However, their existence can be inferred from the final product distribution.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound, are crucial for understanding and optimizing its chemical transformations. While specific kinetic data for this exact compound is limited in the literature, studies on the oxidation of its parent compound, vanillin, provide valuable insights.

For instance, the oxidation of vanillin by N-Bromosuccinimide (NBS) in an acidic medium has been shown to follow first-order kinetics with respect to NBS and fractional order with respect to vanillin . The reaction rate is also influenced by the concentration of H+ ions .

Table 1: Activation Parameters for the Oxidation of Vanillin by N-Bromosuccinimide

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 61.24 ± 1.5 kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 58.6 ± 1.5 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -77.29 J K⁻¹ mol⁻¹ |

The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction mechanism. The thermodynamic parameters indicate that the reaction is not spontaneous under standard conditions and requires an energy input to proceed. The introduction of a bromine atom in this compound, would be expected to influence these parameters due to its electronic and steric effects.

Catalytic Systems and Their Impact on Compound Reactivity

Various catalytic systems can be employed to control the reactivity of this compound, and steer reactions towards desired products. These systems can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous Catalysis:

Copper-Catalyzed Reactions: Copper catalysts have been used for the solvolysis of 5-bromovanillin to produce syringaldehyde researchgate.net. This reaction involves the methoxylation of the aromatic ring at the position of the bromine atom, a transformation that is challenging to achieve without a catalyst researchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route for the synthesis of more complex molecules.

Heterogeneous Catalysis:

Photocatalysis: Brominated phenols can undergo degradation under photocatalytic conditions. For example, SnO2-based nanocomposites have been used for the photodegradation of 4-bromophenol and 2,4,6-tribromophenol under UV irradiation acs.org. This suggests that similar systems could be effective for the transformation or degradation of this compound.

Biocatalysis:

Enzymatic Transformations: Enzymes offer a highly selective and environmentally benign approach to modifying phenolic compounds. For instance, anaerobic bacterial cultures have been shown to dechlorinate chlorocatechols, and 5-bromovanillin has been used to enrich such cultures . This indicates the potential for enzymatic systems to selectively dehalogenate or otherwise transform this compound. Furthermore, enzymes like aldehyde oxidase and xanthine oxidase are known to oxidize aromatic aldehydes, suggesting that biocatalytic oxidation of the aldehyde group in this compound is a feasible pathway mdpi.com.

Table 2: Overview of Catalytic Systems and Their Potential Applications

| Catalyst Type | Catalyst Example | Potential Reaction |

|---|---|---|

| Homogeneous | Copper (I) salts | Methoxylation, Amination |

| Homogeneous | Palladium complexes | C-C and C-heteroatom bond formation |

| Heterogeneous | TiO₂, SnO₂ | Photocatalytic degradation/transformation |

| Biocatalytic | Anaerobic bacteria | Dehalogenation |

The choice of catalytic system will depend on the desired transformation, with each offering distinct advantages in terms of selectivity, reactivity, and reaction conditions.

Applications in Chemical Research

Role as a Synthetic Intermediate for Structurally Diverse Organic Molecules

The strategic placement of functional groups on the 5-bromovanillin (B1210037) scaffold allows chemists to access a wide range of molecular architectures, from heterocyclic systems to analogues of complex natural products.

5-Bromovanillin is a well-established precursor for the synthesis of various heterocyclic compounds, particularly benzofurans. nih.govjocpr.com The benzofuran (B130515) nucleus is a common structural motif in many biologically active natural products and pharmaceuticals. nih.gov Synthetic strategies often involve the reaction of 5-bromovanillin or its derivatives under conditions that facilitate intramolecular cyclization to form the fused furan (B31954) ring. jocpr.comorganic-chemistry.org For example, a palladium-catalyzed coupling of 5-iodovanillin (B1580916) (a related halogenated vanillin (B372448) derivative) with phenylacetylene (B144264) is a known route to a 2-phenyl-1-benzofuran-5-carbaldehyde structure. jocpr.com

Furthermore, the aldehyde group of 5-bromovanillin readily undergoes condensation reactions to form Schiff bases (imines). researchgate.netrecentscientific.com These Schiff bases can then be used as intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazolidinones, which have been investigated for their therapeutic potential. researchgate.netnih.gov Multicomponent reactions involving 5-bromovanillin provide an efficient pathway to densely functionalized and diverse heterocyclic systems in a single step. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Vanillin Derivatives

| Heterocycle Class | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Benzofurans | Intramolecular Cyclization | 5-Halovanillin derivatives, Alkynes, Palladium catalysts | jocpr.com |

| Thiazolidinones | Schiff Base Cyclization | 5-Bromovanillin, Amines, Thioglycolic acid | researchgate.net |

| Imidazopyridines | Multicomponent Reaction | Vanillin, Ethylenediamine, Benzaldehyde | frontiersin.org |

This table presents examples of heterocyclic syntheses using vanillin and its derivatives as foundational starting materials.

The inherent functionality of 5-bromovanillin makes it an ideal starting material for the synthesis of analogues of complex natural products. The bromine atom is particularly useful as it can be replaced or used in cross-coupling reactions (like Suzuki or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, thus building molecular complexity. jocpr.comorganic-chemistry.org This allows researchers to systematically modify a core structure and study the structure-activity relationships of novel compounds.

Its role as a pharmaceutical intermediate is well-documented, serving as a key component in the production of more elaborate drug candidates. google.com The synthesis of various substituted benzofurans, neolignan derivatives, and other scaffolds from 5-bromovanillin highlights its utility in creating molecules with potential cytotoxic and antitumor activities. researchgate.net

Conjugated systems are of great interest due to their unique electronic and optical properties, with applications in dyes, sensors, and molecular electronics. 5-Bromovanillin is a valuable precursor for creating such systems, primarily through the formation of Schiff bases. The reaction of its aldehyde group with primary amines yields imines (C=N), which extends the π-conjugated system of the aromatic ring. researchgate.netrecentscientific.comyoutube.com

The electronic properties of these conjugated molecules can be fine-tuned by varying the substituent on the amine. Furthermore, these Schiff base ligands, containing nitrogen and oxygen donor atoms, can coordinate with various transition metal ions (e.g., Cu(II), Co(II), Ni(II)) to form stable metal complexes. researchgate.netrecentscientific.com This coordination often leads to significant changes in the electronic absorption spectra and can impart novel catalytic or biological activities to the resulting metallo-organic structures. nih.gov

Table 2: Schiff Base Derivatives from 5-Halosalicylaldehydes and Their Applications

| Aldehyde Precursor | Amine Component | Resulting Compound Type | Application/Property Studied | Reference |

|---|---|---|---|---|

| 5-Bromosalicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | Bidentate Schiff Base Ligand (HL1) | Anticancer, Antimicrobial Activity | nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Bidentate Schiff Base Ligand | Metal Complexation (Cu, Co, Mn, Fe, Ni, V) | researchgate.netrecentscientific.com |

| Vanillin | 2-Picolylamine | Monomeric Schiff Base | Corrosion Inhibition | rsc.org |

This table illustrates the synthesis of Schiff bases from halogenated salicylaldehydes (structurally related to 5-bromovanillin) and their subsequent study in various fields.

Contributions to Materials Science

The reactivity of 5-bromovanillin also extends into the realm of materials science, where it is used to create polymers with modified properties and to develop advanced protective coatings.

Bio-based polymers derived from renewable resources like vanillin are a major focus of sustainable chemistry. researchgate.net 5-Bromovanillin can be functionalized to create novel monomers for polymerization. For instance, its hydroxyl group can be reacted to introduce a polymerizable group, such as an acrylate. nih.gov The resulting monomer can then be copolymerized with other monomers, like N-isopropyl acrylamide, to produce "smart" polymers that respond to stimuli like temperature. nih.gov

The incorporation of the 5-bromovanillin moiety into a polymer backbone can modify its properties. The bulky, aromatic structure can affect the polymer's thermal characteristics, such as its glass transition temperature (Tg). researchgate.net Moreover, the presence of bromine atoms can enhance the flame retardancy of the material, a property utilized in specialized commercial polymers like brominated epoxy vinyl ester resins. ineos.com

5-Bromovanillin has shown significant promise in the development of coatings with enhanced chemical resistance, particularly for preventing corrosion. researchgate.net Research has demonstrated that an admixture containing 5-bromovanillin acts as a highly effective corrosion inhibitor for carbon steel in acidic environments. researchgate.net The inhibitor molecules adsorb onto the steel surface, forming a protective layer that passivates the metal and prevents corrosive attack. researchgate.net This adsorption follows the Langmuir isotherm and is considered a form of chemisorption. researchgate.net

This behavior is consistent with the use of phenolic and epoxy-based coatings for chemical protection. specialchem.com Vanillin and its derivatives are valuable precursors for epoxy resins. The bromine atom in 5-bromovanillin can contribute to improved resistance against harsh chemicals and increase fire retardancy, making it a candidate for formulating high-performance coatings for demanding industrial applications. ineos.com

Table 3: Corrosion Inhibition Performance of 5-Bromovanillin

| Inhibitor System | Concentration | Inhibition Efficiency (Potentiodynamic Polarization) | Inhibition Efficiency (Weight Loss) | Environment | Reference |

|---|

This table summarizes the optimal performance of a 5-bromovanillin-containing mixture as a corrosion inhibitor for 1018 carbon steel.

Tuning of Materials for Improved Thermal Stability

The incorporation of halogenated phenolic compounds, such as the bromo derivative of 4-hydroxy-m-anisaldehyde (often referred to as bromovanillin), into polymer structures is a key strategy for enhancing the thermal properties of materials. Vanillin and its derivatives serve as renewable, bio-based building blocks for a variety of polymers, including polyesters and advanced materials like poly(ether benzoxazole) (PEBO). nii.ac.jppsu.edu The inherent aromatic structure of the vanillin moiety contributes to the rigidity and, consequently, the thermal resilience of the polymer backbone. psu.edu